4,4'-Methylenedicyclohexanamine

Catalog No.
S589102
CAS No.
1761-71-3
M.F
C13H26N2
M. Wt
210.36 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4'-Methylenedicyclohexanamine

CAS Number

1761-71-3

Product Name

4,4'-Methylenedicyclohexanamine

IUPAC Name

4-[(4-aminocyclohexyl)methyl]cyclohexan-1-amine

Molecular Formula

C13H26N2

Molecular Weight

210.36 g/mol

InChI

InChI=1S/C13H26N2/c14-12-5-1-10(2-6-12)9-11-3-7-13(15)8-4-11/h10-13H,1-9,14-15H2

InChI Key

DZIHTWJGPDVSGE-UHFFFAOYSA-N

SMILES

C1CC(CCC1CC2CCC(CC2)N)N

Solubility

Insoluble (<1 mg/ml) (NTP, 1992)

Synonyms

Amicure PACM; Amicure PACM 20; Bis(4-aminocyclohexyl)methane; Bis(p-aminocyclohexane)methane; Bis(p-aminocyclohexyl)methane; DDCM; Di(p-aminocyclohexyl)methane; Dicyan; Dicyclohexylmethane-4,4’-diamine; HLR 4219; HLR 4448; Methylenebis(4-aminocyclohe

Canonical SMILES

C1CC(CCC1CC2CCC(CC2)N)N

Application in Recyclable Thermosets

Field: Material Science

Summary of Application: This compound is used in the creation of recyclable thermoset materials for applications in plastics, composites, coatings, and adhesives . The epoxy-amine-dioxazaborocane thermoset materials can be synthesized via a single stage mixing and casting process .

Methods of Application: The polymerization of liquid epoxy resins and aliphatic amines in the presence of an n-butyl diboronic ester delivers epoxy-amine-dioxazaborocane materials with tunable physical properties .

Results: The thermoset can be mechanically recycled and reprocessed, with retention of Young’s modulus and ultimate tensile strength . An efficient and low-cost process for the chemical recycling, disassembly, and dissolution of the thermoset is demonstrated .

Application in High Temperature-Resistant Shale Inhibitors

Field: Petroleum Engineering

Summary of Application: 4,4’-Methylenebis-cyclohexanamine is introduced as a potential shale inhibitor in high-performance water-based drilling fluid .

Methods of Application: The inhibitive properties of the amine compound were evaluated using bentonite inhibition test, shale cuttings hot-rolling dispersion test, linear swelling test, and pressure transmission test .

Results: The compound can inhibit shale hydration and dispersion effectively, and prevent pressure transmission to a certain extent, performing better than that of polyether diamine . It provides reliable thermal stability as high as 220°C, preserving the benefits of high-temperature wells application .

Application in Epoxy Resin Curing Agents

Field: Polymer Chemistry

Summary of Application: 4,4’-Methylenedicyclohexanamine is used as a curing agent for epoxy resins . These resins are used in a variety of applications including coatings, adhesives, and composite materials .

Methods of Application: The compound is mixed with the epoxy resin in a specific ratio. The mixture is then heated to initiate the curing process .

Results: The resulting material has excellent mechanical properties, chemical resistance, and dimensional stability .

Application in Polyurethane Foams

Summary of Application: This compound is used in the production of polyurethane foams . These foams are used in a variety of applications including insulation, cushioning, and packaging .

Methods of Application: The compound is mixed with a polyol and a blowing agent. The mixture is then heated to initiate the foaming process .

Results: The resulting foam has excellent insulating properties, flexibility, and resilience .

Origin and Significance:

PACM is not naturally occurring but is synthesized from readily available starting materials. It holds significance in industrial chemistry, particularly in the production of epoxy resins and polyurethanes [].

Scientific Research:

While not a major focus of scientific research itself, PACM serves as a crucial building block for various industrial polymers with applications in coatings, adhesives, and sealants.


Molecular Structure Analysis

The key feature of PACM's structure is the presence of two amine groups (NH₂) attached to separate cyclohexane (C₆H₁₁ rings) through a central methylene (CH₂) bridge. This structure allows PACM to participate in various chemical reactions involving its amine functionalities [].

Notable Aspects:

  • The cyclohexane rings provide a rigid and stable framework.
  • The amine groups are reactive sites, facilitating bond formation with other molecules.
  • The spatial arrangement of the amine groups influences their reactivity patterns.

Chemical Reactions Analysis

Synthesis:

PACM is typically produced by the hydrogenation of methylenedianiline (MDA) [].

C6H4(NH2)2 + 4H2 -> CH2(C6H10NH2)2

Reactions with Epoxy Resins:

PACM acts as a curing agent for epoxy resins by reacting with epoxide groups to form crosslinked networks, creating strong and durable thermosetting polymers. The specific reaction mechanism depends on the type of epoxy resin used.

Production of Diisocyanates:

PACM reacts with phosgene (COCl₂) to yield cycloaliphatic diisocyanates, which are precursors to polyurethanes.

CH2(C6H10NH2)2 + 2COCl2 ->  C6H10NCO  + 2HCl + CH2Cl2(Cycloaliphatic diisocyanate)

Other Reactions:


Physical And Chemical Properties Analysis

  • Melting Point: 36.5 °C
  • Boiling Point: 325-327 °C
  • Flash Point: 159 °C
  • Solubility: Slightly soluble in water (5 g/L at 20 °C). Soluble in organic solvents like ethanol, acetone, and toluene [].
  • Appearance: Colorless solid (pure form), typically yellowish or brown liquid/paste in commercial samples.

Mechanism of Action (Not Applicable)

PACM does not have a well-defined biological mechanism of action. Its primary function lies in its reactivity with other molecules to form industrial polymers.

  • Toxicity: PACM is considered moderately toxic and can cause skin irritation, eye damage, and respiratory problems upon exposure.
  • Flammability: PACM has a moderate flash point, indicating flammability at elevated temperatures.
  • Reactivity: PACM can react exothermically with strong acids and oxidizing agents.

Safety Precautions:

  • Wear appropriate personal protective equipment (PPE) when handling PACM, including gloves, safety glasses, and respiratory protection.
  • Ensure proper ventilation in work areas.
  • Handle PACM according to established safety protocols for hazardous chemicals.

Physical Description

Yellowish white liquid or brown solid paste. (NTP, 1992)
Liquid

XLogP3

1.9

Boiling Point

626 to 628 °F at 3 mm Hg (NTP, 1992)
320.0 °C

Flash Point

greater than 200 °F (NTP, 1992)

Density

0.9608 at 77 °F (NTP, 1992)

Melting Point

140-143.6° F (cis-cis) 147.2-149° F (trans-trans) (NTP, 1992)
15.0 °C

UNII

AR21XLU05L

GHS Hazard Statements

Aggregated GHS information provided by 1296 companies from 34 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 29 of 1296 companies. For more detailed information, please visit ECHA C&L website;
Of the 33 notification(s) provided by 1267 of 1296 companies with hazard statement code(s):;
H302 (98.26%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (99.92%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (92.66%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (15.55%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330 (39.7%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (20.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H373 (33.54%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H411 (47.91%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H412 (39.54%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

1761-71-3
6693-29-4
6693-30-7
6693-31-8

Wikipedia

Bis(4-aminocyclohexyl)methane

General Manufacturing Information

Paint and coating manufacturing
Plastics product manufacturing
Wholesale and retail trade
Cyclohexanamine, 4,4'-methylenebis-: ACTIVE
Cyclohexanamine, 4,4'-methylenebis-, (trans,trans)-: ACTIVE
Cyclohexanamine, 4,4'-methylenebis-, (cis,trans)-: ACTIVE
Cyclohexanamine, 4,4'-methylenebis-, (cis,cis)-: INACTIVE

Dates

Modify: 2023-08-15

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